N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide is an organic compound that features a unique combination of functional groups, including a cyanomethyl group, a cyclopropyl ring, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide typically involves the reaction of a suitable amine with a cyanoacetylating agent. One common method is the reaction of cyclopropylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide intermediate. The intermediate is then reacted with 4-methoxybenzyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group can act as a nucleophile, participating in various biochemical reactions. Additionally, the cyclopropyl ring and methoxyphenyl moiety contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)propanamide: Lacks the cyano and cyclopropyl groups, making it less versatile in certain reactions.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chloro group instead of a cyano group, leading to different reactivity and applications.
N-(4-cyanomethylphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with different positioning of the cyano group, affecting its chemical properties.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a cyano group and a cyclopropyl ring, which impart distinct reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-7-2-12(3-8-14)4-9-15(18)17(11-10-16)13-5-6-13/h2-3,7-8,13H,4-6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUJVWJBUJQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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